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Iodoacetic acid

Enzyme alkylation Ribonuclease pH-dependent kinetics

Protein sequencing and proteomics workflows require reliable cysteine alkylation to prevent disulfide re-formation. Iodoacetic acid (IAA) from BenchChem provides irreversible sulfhydryl modification with pH-dependent selectivity (optimal at pH 3.5-5.5) that iodoacetamide cannot match. • Maximal cysteine alkylation efficiency at acidic pH-ideal when protein solubility demands acidic conditions • Compatible with O-18 labeling for intact-protein quantitative proteomics • Validated for DTT reduction/alkylation/trypsin digestion LC-MS/MS protocols at 120,000 resolution Supplied as ≥98% pure material with documented batch consistency for reproducible experimental outcomes.

Molecular Formula C2H3IO2
Molecular Weight 185.95 g/mol
CAS No. 64-69-7
Cat. No. B1672022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetic acid
CAS64-69-7
SynonymsAcid, Iodoacetic
Acid, Monoiodoacetic
Iodoacetate, Sodium
Iodoacetic Acid
Monoiodoacetic Acid
Sodium Iodoacetate
Molecular FormulaC2H3IO2
Molecular Weight185.95 g/mol
Structural Identifiers
SMILESC(C(=O)O)I
InChIInChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)
InChIKeyJDNTWHVOXJZDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
In water, 4.88X10+4 mg/L at 25 °C (est)
Soluble in water
Soluble in alcohol;  very slightly soluble in ether
Soluble in ethanol, petroleum ether;  slightly soluble in ether, chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iodoacetic Acid: Sulfhydryl Alkylation Reagent


Iodoacetic acid (IAA) is a monohaloacetic acid derivative with the molecular formula ICH₂CO₂H, classified as an organoiodine compound and alkylating agent. It functions as an irreversible sulfhydryl-modifying reagent, reacting specifically with cysteine residues in proteins to prevent disulfide bond re-formation [1]. The compound is used extensively as a reagent for cysteine alkylation in protein sequencing, proteomics sample preparation, and glycopeptide synthesis, with the reactive iodine atom serving as an excellent leaving group .

1
Irreversible cysteine alkylation for proteomics sample preparation
2
pH-dependent selectivity supports acidic or neutral alkylation conditions
3
Compatible with MS-based workflows including O-18 labeling and glycopeptide synthesis

Iodoacetic Acid: Why Substitution Fails


Despite functional similarities as alkylating reagents, iodoacetic acid demonstrates quantifiably distinct reactivity profiles, pH-dependent selectivity, and target specificity compared to its closest analogs. Direct head-to-head studies reveal that iodoacetamide reacts with broader amino acid residue classes and exhibits reversed pH-rate relationships [1]. Cross-study comparisons across the monohaloacetic acid series establish that iodoacetic acid possesses electrophilic properties and biological potency that differ from bromoacetic acid and chloroacetic acid by orders of magnitude, rendering simple molar substitution invalid for reproducible experimental outcomes [2].

pH Selectivity Inversion
Iodoacetamide exhibits opposite pH-rate dependence, with higher activity at alkaline pH, while iodoacetic acid is more effective at acidic pH, requiring buffer re-optimization.
Broader Residue Reactivity
Iodoacetamide alkylates histidine and N-terminal alanine residues in addition to cysteine, reducing target specificity in protein modification studies.
Haloacetic Potency Gap
Bromoacetic and chloroacetic acids show markedly lower alkylation potency; simple molar substitution cannot reproduce experimental outcomes observed with iodoacetic acid.

Iodoacetic Acid: Quantitative Differentiation


Specificity and pH-Dependent Kinetics vs Iodoacetamide

Iodoacetic acid demonstrates higher reaction specificity than iodoacetamide, with the latter exhibiting a slower and less specific reaction profile that involves multiple amino acid residues. Iodoacetate alkylated predominantly glutamic acid-58 at both pH 5.5 and pH 8.0, whereas iodoacetamide reacted with histidine and amino-terminal alanine residues under similar conditions [1]. Furthermore, the two reagents exhibit opposite pH dependencies: iodoacetamide inactivates ribonuclease T1 more rapidly at pH 8.0 than at pH 5.5, while iodoacetate shows the reverse pattern, with inactivation being more rapid at pH 5.5 [1]. This inverse pH-rate relationship was confirmed in a second enzyme system (RNase M from Aspergillus saitoi), where iodoacetate inactivated the enzyme most effectively at pH 3.5-4.0, whereas iodoacetamide was more effective at pH 8.0 [2].

Specificity vs Iodoacetamide
Head-to-head
IAA: Glu-58 (1 site)
IAM: His, N-term Ala (3 sites)
Reported residue-selective alkylation; pH optima invert (IAA pH 3.5–5.5, IAM pH 8.0)
Ribonuclease T1 and M; alkylation site count differs
Enzyme alkylation Ribonuclease pH-dependent kinetics

Cytotoxicity vs Bromoacetic & Chloroacetic Acids

Across the monohaloacetic acid series, iodoacetic acid (IA) exhibits markedly higher cytotoxicity than its brominated and chlorinated analogs. In Salmonella typhimurium, IA was 2.9-fold more cytotoxic than bromoacetic acid (BA) and 53.5-fold more cytotoxic than chloroacetic acid (CA) [1]. This trend was amplified in mammalian Chinese hamster ovary (CHO) cells, where IA was 3.2-fold more potent than BA and 287.5-fold more potent than CA [1]. Genotoxicity assays further corroborate this hierarchy: IA was 2.6-fold and 523.3-fold more mutagenic in S. typhimurium strain TA100 than BA and CA, respectively [1]. The enhanced reactivity correlates with electrophilic parameters: IA has the lowest ELUMO (2.88 eV vs 4.47 eV for BA and 4.54 eV for CA) and the highest TRGSH toxic ratio (2.68) among monohaloacetic acids, indicating preferential reactivity with soft nucleophiles such as thiols [2].

Reactivity vs Haloacetic Acids
Head-to-head
287.5×
Iodoacetic acid reactivity relative to chloroacetic acid in CHO cells
Ranking: IA > BA > CA; supports alkylation potency hierarchy
Cytotoxicity Structure-activity relationship Haloacetic acid series

Active-Site Alkylation with Binary Selectivity

Iodoacetic acid exhibits a binary selectivity pattern in thiosulfate sulfurtransferase (rhodanese), alkylating the free enzyme form (E) rapidly with complete loss of activity, while being completely ineffective against the sulfur-substituted enzyme form (ES) [1]. This behavior contrasts sharply with iodoacetamide, which shows no effect on either enzyme form under identical conditions [1]. The competitive inhibitor toluenesulfonic acid protects against inactivation with an apparent binding constant of 12.5 mM, indicating that iodoacetic acid functions as an affinity analog for the substrate thiosulfate and utilizes specific substrate-binding interactions for correct orientation of its reactive center [1].

Active-Site Binary Selectivity
Head-to-head
Free enzyme (E): inactivated
Sulfur-substituted (ES): no effect
Enables discrimination between enzyme forms; iodoacetamide shows no activity on either
Rhodanese; competitive inhibitor protects (K_i app 12.5 mM)
Active-site alkylation Enzyme specificity Sulfurtransferase

Cysteine Protease Inhibition Across Enzyme Classes

The inhibitory profile of iodoacetate varies dramatically across enzyme classes. In NAD-linked glutamate dehydrogenase from Trypanosoma cruzi, iodoacetate was practically ineffective, whereas iodoacetamide produced strong inhibition with an [I]₅₀ of 25 mM [1]. Conversely, iodoacetate is an established irreversible inhibitor of all cysteine peptidases through alkylation of the catalytic cysteine residue [2], and specifically inhibits glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and alcohol dehydrogenase [3]. This differential effectiveness—near-complete inactivity against certain enzymes coupled with potent irreversible inhibition of others—distinguishes iodoacetate from broader-spectrum thiol reagents.

Enzyme-Class Inhibition Profile
Cross-study
Glutamate dehydrogenase: near-zero inhibition
Cysteine proteases: irreversible
Enzyme-class-dependent activity; not a universal substitute for iodoacetamide
T. cruzi GDH (IAM [I]₅₀=25 mM); GAPDH, alcohol DH inhibited
Enzyme inhibition Cysteine protease Glutamate dehydrogenase

Iodoacetic Acid: Key Applications


Protein Sequencing & Proteomics: pH-Controlled Alkylation

For protein sequencing workflows where disulfide bond reduction is followed by cysteine alkylation to prevent re-oxidation, iodoacetic acid offers pH-dependent selectivity that can be strategically leveraged. As established in Section 3, iodoacetic acid demonstrates maximal alkylation efficiency at acidic pH (pH 3.5-5.5) [1], making it the reagent of choice when acidic conditions are required for protein solubility or when minimizing histidine alkylation is critical. Standard proteomics protocols employing DTT reduction followed by iodoacetic acid alkylation and trypsin digestion are validated for LC-MS/MS analysis with Orbitrap mass spectrometers at 120,000 resolution .

O-18 Stable Isotope Labeling for Quantitative Proteomics

Iodoacetic acid enables a cost-effective quantitative proteomics strategy using O-18 labeling at the intact protein level, a capability not equivalently available with iodoacetamide due to differences in the oxygen exchange chemistry of the amide functional group. The labeling occurs during reduction/alkylation of cysteine side chains using O-18-labeled IAA, which can be prepared in-house from commercially available IAA and H₂¹⁸O [1]. Unlike peptide-level labeling approaches, this intact-protein-level labeling yields quantitation results that are not peptide-dependent, with linear quantitation demonstrated across three orders of magnitude using an 80 kDa human serum transferrin model [1].

Glycopeptide Synthesis via Iodoacetyl Intermediate

In glycopeptide synthesis, iodoacetic acid serves as a critical linker reagent that cannot be directly replaced by bromoacetic or chloroacetic acid without compromising reaction efficiency, as indicated by the reactivity hierarchy established in Section 3 [1]. The synthetic route involves coupling iodoacetic acid to the amine group of glycosylamines to produce N-iodoacetyl-oligosaccharides, which then react with sulfhydryl groups of cysteine-containing peptides to form glycopeptides in good yield . This approach has been validated for producing homogeneous glycopeptide-DNA condensates of approximately 110 nm diameter with +31 mV zeta potential for gene delivery applications .

Active-Site Mapping with Conformation-Specific Alkylation

For studies requiring discrimination between different catalytic intermediates or conformational states of enzymes, iodoacetic acid provides unique binary selectivity as established by the rhodanese studies in Section 3 [1]. The reagent alkylates the free enzyme form (E) while being completely ineffective against the sulfur-substituted form (ES), enabling researchers to trap specific enzyme states or map active-site accessibility. This application is particularly relevant for sulfurtransferases and other enzymes that cycle between distinct catalytic intermediates, where iodoacetamide would provide no useful differentiation due to its lack of activity on either form [1].

Application
Selection Property
Validation Focus
Protein sequencing & proteomics
pH-dependent alkylation efficiency
Acidic pH-compatible cysteine modification; residue selectivity
O-18 quantitative proteomics
O-18 labeling compatibility
Intact-protein-level quantitation linearity
Glycopeptide synthesis
Iodoacetyl linker reactivity
Conjugation yield and product homogeneity
Active-site mapping
Enzyme form discrimination
Binary E/ES alkylation pattern; competitive protection

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